6-(Cyclobutylmethoxy)pyridin-3-amine
Overview
Description
“6-(Cyclobutylmethoxy)pyridin-3-amine” is a chemical compound with the molecular formula C10H14N2O . It falls under the category of amines .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H14N2O . The molecular weight of this compound is 178.23 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 178.23 g/mol .Scientific Research Applications
Synthesis Techniques
A regioselective and highly efficient synthesis of 6-amino-substituted pyridin-2(1H)-ones, including compounds similar to 6-(Cyclobutylmethoxy)pyridin-3-amine, was achieved using in situ generated propiolic acid chloride for cyclization of acyclic β-keto N,S-acetals, leading to the heterocyclic core. This method offers a flexible access to the target compounds (Schirok, Alonso-Alija, & Michels, 2005).
Chemical Systems and Catalysis
The direct synthesis of amides from alcohols and amines, yielding amides and molecular hydrogen, was catalyzed by a ruthenium complex featuring similar pyridine-based ligands. This efficient synthesis avoids the use of stoichiometric coupling reagents or corrosive media (Gunanathan, Ben‐David, & Milstein, 2007).
Organometallic Chemistry
In organometallic chemistry, chromium(III) complexes supported by bis(2-pyridylmethyl)alkylamine (BPA) ligands, similar to this compound, demonstrated that the substituent at the 6-position of the pyridine ring influences the complexes' coordination geometries and their ethylene polymerization activity (Carney, Robertson, Halfen, Zakharov, & Rheingold, 2004).
Polymer Chemistry
Amine-bis(phenolate) chromium(III) chloride complexes catalyze the copolymerization of cyclohexene oxide and carbon dioxide. The ligands used, including this compound analogs, influence the molecular weight and dispersity of the resulting polycarbonate (Devaine-Pressing, Dawe, & Kozak, 2015).
Properties
IUPAC Name |
6-(cyclobutylmethoxy)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-4-5-10(12-6-9)13-7-8-2-1-3-8/h4-6,8H,1-3,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNFEQSOTVYHKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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